molecular formula C16H10ClN3O B13097082 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

Cat. No.: B13097082
M. Wt: 295.72 g/mol
InChI Key: YLLNBMOYOCKJFI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with phthalic anhydride to form an intermediate, which is then reacted with hydrazine hydrate to produce the phthalazinone derivative

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium cyanide and alkyl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, phthalazinone derivatives are often investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile would depend on its specific biological target. Generally, phthalazinone derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
  • 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)propionitrile

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile may exhibit unique properties due to the presence of the acetonitrile group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C16H10ClN3O

Molecular Weight

295.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetonitrile

InChI

InChI=1S/C16H10ClN3O/c17-11-7-5-10(6-8-11)14(9-18)15-12-3-1-2-4-13(12)16(21)20-19-15/h1-8,14H,(H,20,21)

InChI Key

YLLNBMOYOCKJFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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